molecular formula C13H18N2O2 B2716683 1-(2-Amino-3-methylbenzoyl)piperidin-4-ol CAS No. 953735-05-2

1-(2-Amino-3-methylbenzoyl)piperidin-4-ol

Cat. No.: B2716683
CAS No.: 953735-05-2
M. Wt: 234.299
InChI Key: HYSYWEABXGRFOE-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-(2-Amino-3-methylbenzoyl)piperidin-4-ol typically involves multi-step organic reactions. One common synthetic route includes the acylation of piperidin-4-ol with 2-amino-3-methylbenzoic acid under specific reaction conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

1-(2-Amino-3-methylbenzoyl)piperidin-4-ol undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include solvents like dichloromethane, methanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-(2-Amino-3-methylbenzoyl)piperidin-4-ol has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is utilized in proteomics research to study protein interactions and functions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Amino-3-methylbenzoyl)piperidin-4-ol involves its interaction with specific molecular targets. The compound may bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

1-(2-Amino-3-methylbenzoyl)piperidin-4-ol can be compared with other similar compounds such as:

    1-(2-Amino-3-methylbenzoyl)piperidine: Lacks the hydroxyl group, which may affect its reactivity and biological activity.

    1-(2-Amino-3-methylbenzoyl)piperidin-4-one: Contains a ketone group instead of a hydroxyl group, leading to different chemical properties and applications.

Properties

IUPAC Name

(2-amino-3-methylphenyl)-(4-hydroxypiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2/c1-9-3-2-4-11(12(9)14)13(17)15-7-5-10(16)6-8-15/h2-4,10,16H,5-8,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYSYWEABXGRFOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)N2CCC(CC2)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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